
(3-Isocyanatopropoxy)benzene
Overview
Description
(3-Isocyanatopropoxy)benzene is a chemical compound with the molecular formula C10H11NO2. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products. This compound is also known for its versatile small molecule scaffold, making it a valuable building block in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyanatopropoxy)benzene typically involves the reaction of 3-hydroxypropylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
C6H5OCH2CH2CH2NH2+COCl2→C6H5OCH2CH2CH2NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process typically includes the following steps:
Preparation of 3-hydroxypropylamine: This intermediate is synthesized through the reaction of propylene oxide with ammonia.
Reaction with Phosgene: The 3-hydroxypropylamine is then reacted with phosgene in a controlled environment to produce this compound.
Purification: The crude product is purified using distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Reaction with Amines: Formation of Urea Linkages
The isocyanate group reacts readily with primary and secondary amines to form urea derivatives . This reaction is critical in polymer chemistry for cross-linking and network formation.
Example Reaction:
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Mechanism: Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate, followed by proton transfer and elimination of CO .
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Applications: Used in synthesizing polysilsesquioxanes with thermoresponsive properties, as demonstrated in crown ether-functionalized polymers .
Reaction with Alcohols: Formation of Urethanes (Carbamates)
Alcohols react with the isocyanate group to produce urethane linkages , a cornerstone of polyurethane chemistry.
Example Reaction:
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Catalysts: Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction .
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Kinetics: Reaction rates depend on alcohol nucleophilicity and steric hindrance. Primary alcohols react faster than secondary or tertiary analogs .
Hydrolysis: Degradation to Amines
The isocyanate group undergoes hydrolysis in the presence of water, yielding a primary amine and carbon dioxide:
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Conditions: Moisture-sensitive; reaction is accelerated in acidic or basic media .
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Stability Implications: Requires anhydrous storage to prevent premature degradation .
Polymerization and Cross-Linking
(3-Isocyanatopropoxy)benzene serves as a monomer or cross-linker in polymer synthesis due to its bifunctionality (e.g., in polyurethanes and polyureas).
Key Applications:
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Coatings and Adhesives: Combines with diols or diamines to form durable networks .
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Thermoresponsive Materials: Co-condensation with silane coupling agents creates amphiphilic polysilsesquioxanes with tunable lower critical solution temperatures (LCST) .
Reactivity with Silanes
In materials science, this compound reacts with silanol groups (-Si-OH) to form siloxane bonds, enabling hybrid organic-inorganic materials.
Example Synthesis:
Scientific Research Applications
Chemical Properties and Reactivity
(3-Isocyanatopropoxy)benzene exhibits high reactivity due to its isocyanate group, making it a versatile building block in organic synthesis. The compound can participate in reactions with nucleophiles, facilitating the formation of urethanes and other derivatives. Its reactivity is essential for applications in coatings, adhesives, and sealants.
Polymer Chemistry
2.1 Urethane Formation
One of the primary applications of this compound is in the synthesis of polyurethane materials. The compound can react with polyols to form flexible and durable polyurethane elastomers. These materials are widely used in automotive interiors, footwear, and cushioning applications due to their excellent mechanical properties and resistance to wear .
2.2 Crosslinking Agent
In addition to being a building block for polyurethanes, this compound serves as a crosslinking agent in various polymer systems. Its ability to form strong covalent bonds enhances the thermal and mechanical stability of polymers, making it suitable for high-performance applications in coatings and adhesives .
Surface Modification
3.1 Adhesion Promoter
This compound is utilized as an adhesion promoter in coatings and sealants. Its isocyanate functionality allows it to bond effectively with inorganic substrates such as metals and glass, improving the adhesion properties of paints and sealants . This application is particularly valuable in industries where durability and resistance to environmental conditions are critical.
3.2 Coupling Agent
The compound acts as a coupling agent in composite materials, enhancing the interfacial bonding between organic polymers and inorganic fillers or reinforcements. This application is crucial in the development of advanced composite materials used in aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of (3-Isocyanatopropoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the propoxy group.
Methyl isocyanate: Similar in reactivity but has a simpler structure with a methyl group instead of the propoxybenzene moiety.
Ethyl isocyanate: Similar in reactivity but has an ethyl group instead of the propoxybenzene moiety.
Uniqueness
(3-Isocyanatopropoxy)benzene is unique due to the presence of the propoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules and materials.
Biological Activity
(3-Isocyanatopropoxy)benzene, an organic compound characterized by the presence of an isocyanate functional group attached to a propoxy chain and a benzene ring, has garnered attention for its potential biological activities. This article explores its interactions with biomolecules, mechanisms of action, and implications for health and disease, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The isocyanate group (-N=C=O) is known for its reactivity, particularly with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects, which include modifications to protein structure and function.
The biological activity of this compound primarily stems from the following mechanisms:
- Covalent Bond Formation : The isocyanate group can form covalent bonds with amino acids in proteins, leading to conformational changes that may affect protein function.
- Cellular Signaling Pathways : Interactions with cellular components may influence signaling pathways, potentially altering cellular responses to stimuli.
1. Protein Interactions
Research indicates that this compound can react with nucleophiles such as amines and thiols in proteins. This interaction can lead to:
- Protein Modification : Changes in protein structure can affect enzymatic activity and cellular functions.
- Potential Therapeutic Applications : The ability to modify proteins suggests potential uses in drug design and bioconjugation applications.
2. Case Studies
Several studies have explored the biological effects of isocyanate compounds similar to this compound:
- Study on Cellular Health : A study investigated the effects of isocyanate compounds on cell viability and proliferation. Results indicated that exposure to isocyanates could lead to cytotoxic effects in certain cell lines, suggesting a need for further investigation into their safety profiles .
- Toxicological Assessments : Toxicological studies have shown that isocyanates can induce oxidative stress and inflammation in cells, contributing to various health concerns such as respiratory issues and skin sensitization .
Study Focus | Findings |
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Protein Interaction Studies | Isocyanates modify protein structures, affecting function and activity. |
Cytotoxicity Assessments | Exposure leads to reduced cell viability in specific cell lines. |
Toxicological Profiles | Induction of oxidative stress and inflammation linked to health risks. |
Applications in Research and Industry
This compound has various applications across multiple fields:
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure and purity of (3-Isocyanatopropoxy)benzene in synthetic workflows?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the benzene ring substituents and isocyanate group positioning. FT-IR is critical for identifying the characteristic N=C=O stretching vibration (~2250 cm⁻¹). Mass spectrometry (e.g., ESI-MS) confirms molecular weight. Cross-reference with CAS-registered spectral data for analogous aryl isocyanates (e.g., 3-(3-bromopropoxy)benzaldehyde in PubChem ). Purity should be assessed via HPLC with UV detection, as minor impurities (e.g., hydrolyzed urea derivatives) can skew reactivity studies.
Q. How can researchers mitigate hydrolysis of the isocyanate group during storage or reaction conditions?
- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at -20°C to minimize moisture exposure, as recommended for similar moisture-sensitive reagents . During reactions, use anhydrous solvents (e.g., THF, DMF) dried over molecular sieves. Employ Schlenk-line techniques or gloveboxes for handling. Monitor reaction progress via in situ IR to detect premature hydrolysis.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this compound toward nucleophiles?
- Methodological Answer : Design comparative kinetic studies under controlled conditions (solvent polarity, temperature, catalyst presence). For example, discrepancies in amine-addition yields may arise from trace moisture or competing side reactions. Use stopped-flow NMR to track intermediate formation and DFT calculations (e.g., Gaussian 16) to model transition states. Cross-validate findings with literature on structurally similar compounds, such as 3-(diphenylphosphino)-1-propanamine .
Q. How can researchers optimize solvent systems for this compound in cross-coupling reactions?
- Methodological Answer : Screen solvents (e.g., toluene, DCM, acetonitrile) for compatibility with the isocyanate group. Use design of experiments (DoE) to evaluate solvent polarity, dielectric constant, and coordination effects on reaction efficiency. For example, toluene may stabilize intermediates in palladium-catalyzed couplings, while DCM could promote side reactions. Reference protocols for brominated aryl ethers (e.g., 1-(4-bromobutoxy)-2-fluorobenzene ) to infer optimal conditions.
Q. What are the challenges in quantifying trace degradation products of this compound under ambient conditions?
- Methodological Answer : Employ LC-MS/MS with a reverse-phase C18 column and MRM (multiple reaction monitoring) to detect low-abundance urea or carbamate derivatives. Use isotopically labeled internal standards (e.g., deuterated analogs like benzene-d5 derivatives ) for precise quantification. Validate methods against EPA DSSTox guidelines for aryl isocyanates .
Q. Data Analysis & Experimental Design
Q. How should researchers address inconsistencies in thermal stability data for this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air). Compare results with structurally related compounds, such as 3-(3-methoxyphenyl)propionic acid , to identify decomposition pathways. Use multivariate analysis to isolate variables (e.g., purity, moisture content) contributing to discrepancies.
Q. What statistical approaches validate the reproducibility of synthetic routes to this compound?
- Methodological Answer : Apply intra-laboratory validation with triplicate syntheses under identical conditions. Calculate relative standard deviation (RSD) for yield and purity metrics. For inter-laboratory validation, share samples with collaborators using standardized analytical protocols (e.g., NMR acquisition parameters ). Address outliers using root-cause analysis (e.g., reagent lot variability, operator technique).
Q. Safety & Compliance
Q. What safety protocols are critical when handling this compound in catalysis studies?
- Methodological Answer : Use fume hoods with HEPA filtration and wear PPE (nitrile gloves, goggles, lab coats) to prevent dermal/ocular exposure . Monitor airborne isocyanate levels with real-time sensors (e.g., PID detectors). Quench waste with aqueous ethanol to hydrolyze residual isocyanate groups before disposal .
Properties
IUPAC Name |
3-isocyanatopropoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-7-4-8-13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPMIFUYRTISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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